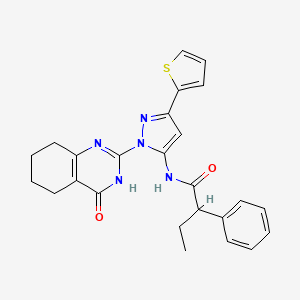

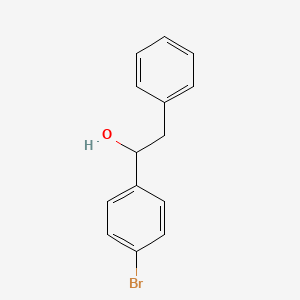

1-benzyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-benzyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a structurally complex molecule that has not been directly studied in the provided papers. However, related compounds with similar functional groups and molecular fragments have been investigated. For instance, the structure and conformation of a solvated compound with a methoxyphenyl ring linked to a 2-carboxamide substituted oxo-pyrrolidine moiety have been analyzed, suggesting potential antineoplastic properties . Additionally, the synthesis of N-aryl carboxamides with a benzoxadiazocine core has been reported, which could provide insights into the synthetic pathways that might be applicable to the compound . Furthermore, a novel benzamide derivative with a methoxyphenyl group has been structurally characterized, and its antioxidant activity assessed, which could hint at possible biological activities of the compound of interest .

Synthesis Analysis

The synthesis of related N-aryl carboxamides has been achieved through multi-component reactions involving N-aryl-3-oxobutanamides, salicylaldehyde, and urea, catalyzed by NaHSO4 in ethanol . This method could potentially be adapted for the synthesis of this compound by selecting appropriate starting materials and reaction conditions that would lead to the formation of the dihydropyridine ring and the subsequent introduction of the benzyl and methoxyphenyl groups.

Molecular Structure Analysis

The molecular structure of compounds with similar features has been determined using X-ray diffraction, which provides precise information about the crystal system, lattice constants, and the overall geometry of the molecule . The conformational analysis of these compounds has also been supported by semi-empirical quantum mechanical calculations, which can predict the preferred orientation of various functional groups and the stability of the molecule .

Chemical Reactions Analysis

The chemical reactivity of the benzamide derivative with a methoxyphenyl group has been explored through theoretical calculations, including the analysis of the molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans . These studies can provide valuable information on the reactive sites of the molecule and its potential interactions with biological targets or other chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques, such as IR and NMR spectroscopy, and theoretical methods like density functional theory (DFT) calculations . These analyses yield important data on vibrational frequencies, electronic properties (e.g., HOMO and LUMO energies), and thermodynamic properties, which are crucial for understanding the stability and reactivity of the molecule. Additionally, the antioxidant properties of these compounds have been evaluated using assays like the DPPH free radical scavenging test, which could suggest potential pharmacological activities .

科学的研究の応用

Biological Activities and Chemical Synthesis

Antibacterial and Antifungal Activities : Certain derivatives, such as thiophene-3-carboxamide derivatives, exhibit notable antibacterial and antifungal properties. These compounds' bioactivity is attributed to their molecular structure, which includes intermolecular hydrogen bonds that stabilize their conformation, potentially enhancing their interaction with microbial targets (Vasu et al., 2005).

Chemical Transformations and Novel Heterocyclic Systems : Research on aminonaphthyridinones, including structures related to "1-benzyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide", has led to the discovery of novel annulated products through chemical transformations such as Hofmann rearrangement and subsequent reactions. These novel compounds have shown typical pyrrole-type reactivity, indicating their potential for further chemical and biological applications (Deady & Devine, 2006).

Met Kinase Inhibition for Cancer Therapy : Derivatives have been identified as potent and selective inhibitors of the Met kinase, a critical target in cancer therapy. One such compound demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma model, highlighting its therapeutic potential (Schroeder et al., 2009).

Anti-inflammatory and Analgesic Agents : Novel compounds derived from visnaginone and khellinone have been synthesized and evaluated as potential anti-inflammatory and analgesic agents. These compounds exhibit cyclooxygenase inhibition and have shown significant analgesic and anti-inflammatory activities, suggesting their utility in treating conditions associated with inflammation and pain (Abu‐Hashem et al., 2020).

Conformational Analysis for Drug Development : The crystal structure and molecular conformation of solvated derivatives have been studied, providing insights into their potential as antineoplastic agents. Such analyses are crucial for understanding the molecular basis of drug action and for the design of new therapeutic agents (Banerjee et al., 2002).

作用機序

Target of Action

HJZ-12 exhibits high subtype-selectivity to both α1D- and α1A- adrenoceptors (AR), with respect to α1B-AR in vitro .

Result of Action

In vitro, HJZ-12 exhibited significant cell viability inhibition and apoptotic induction in the BPH-1 cell line .

Action Environment

The role of HJZ-12 on cell viability and apoptosis was an α1-independent action

特性

IUPAC Name |

1-benzyl-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3/c1-25-17-11-9-16(10-12-17)21-19(23)18-8-5-13-22(20(18)24)14-15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRAXSQSYFFOET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-[2-(2-Aminophenyl)vinyl]-5,7-dimethylquinolin-8-ol](/img/structure/B2529941.png)

![Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B2529943.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide](/img/structure/B2529945.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(methylsulfanyl)benzamide](/img/structure/B2529946.png)

![4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2529950.png)

![6-(2-methoxyphenyl)-4-oxo-N-(2-(trifluoromethyl)benzyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2529951.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2529953.png)

![2,2-dimethyl-N-[2,2,2-trichloro-1-(6-chloropurin-9-yl)ethyl]propanamide](/img/structure/B2529954.png)

![5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylaniline](/img/structure/B2529955.png)